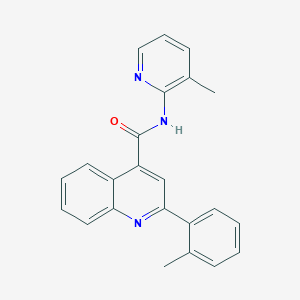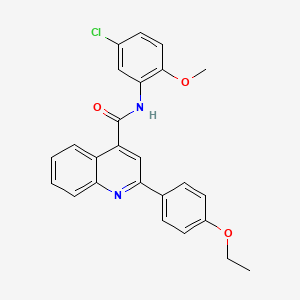![molecular formula C20H20Cl2N2O B3733527 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B3733527.png)
1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine
Vue d'ensemble
Description
1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine, also known as BDAP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDAP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine is not fully understood. However, it has been proposed that 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine exerts its biological effects by modulating the activity of various signaling pathways. 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival. 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has several advantages for use in lab experiments. It is a relatively simple and cost-effective compound to synthesize, and its purity can be easily confirmed through various analytical techniques. 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various cellular processes.
However, there are also some limitations to the use of 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine. One area of research is to further elucidate the mechanism of action of 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine and its effects on various signaling pathways. Another area of research is to investigate the potential use of 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the development of novel derivatives of 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine may lead to the discovery of compounds with improved biological activities and reduced cytotoxicity.
Applications De Recherche Scientifique
1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O/c21-18-7-4-8-19(22)17(18)9-10-20(25)24-13-11-23(12-14-24)15-16-5-2-1-3-6-16/h1-10H,11-15H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXUIYLPBJNJHJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-benzylpiperazin-1-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733460.png)
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733462.png)

![isopropyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3733475.png)
![dimethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3733482.png)
![N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)propanamide](/img/structure/B3733483.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)


![1-(4-fluorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B3733510.png)

![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)

![1-isopropyl-5-(2,3,4-trimethoxy-6-methylphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733550.png)